molecular formula C24H20FNO4S B2983546 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1021217-67-3

1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No.: B2983546
CAS No.: 1021217-67-3
M. Wt: 437.49
InChI Key: PYLZVVQJLHTHCX-UHFFFAOYSA-N
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Description

1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones It is characterized by the presence of a benzyl group, a fluorophenyl group, a hydroxy group, and a tosyl group attached to a pyrrolone ring

Preparation Methods

The synthesis of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

    Introduction of the Tosyl Group: The tosyl group can be introduced via a tosylation reaction using tosyl chloride and a base.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

    Addition: The double bonds in the pyrrolone ring can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: It may have potential therapeutic applications as a drug candidate for the treatment of diseases such as cancer or infectious diseases, pending further research and clinical trials.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:

    1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and binding affinity.

    1-benzyl-5-(4-methylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: This compound has a methylphenyl group instead of a fluorophenyl group, which may influence its chemical and biological properties.

    1-benzyl-5-(4-nitrophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: This compound has a nitrophenyl group instead of a fluorophenyl group, which may alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-benzyl-2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-16-7-13-20(14-8-16)31(29,30)23-21(18-9-11-19(25)12-10-18)26(24(28)22(23)27)15-17-5-3-2-4-6-17/h2-14,21,27H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLZVVQJLHTHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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